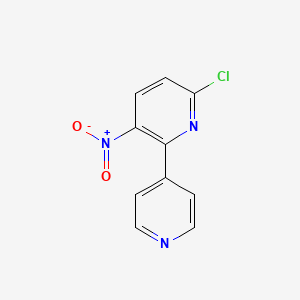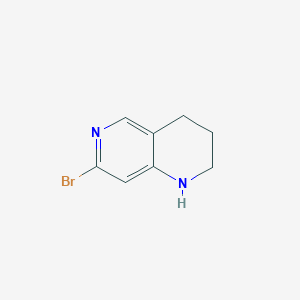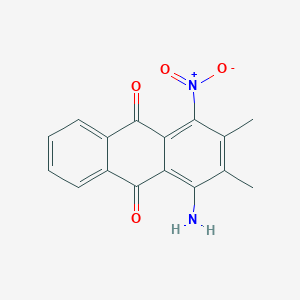
(2-Hydroxypropyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropyl)triphenylphosphonium bromide is a phosphonium salt with the chemical formula C21H22BrOP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a 2-hydroxypropyl group. This compound is known for its applications in organic synthesis and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-bromo-1-propanol. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is optimized for higher yields and purity, often using microwave irradiation to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new phosphonium salt, while oxidation might produce a phosphine oxide .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxypropyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials, including nanocomposites and polymers.
Wirkmechanismus
The mechanism of action of (2-Hydroxypropyl)triphenylphosphonium bromide involves its ability to interact with cellular membranes and proteins. The phosphonium group allows the compound to accumulate in mitochondria, where it can exert its effects. This accumulation is driven by the mitochondrial membrane potential, which is higher in cancer cells compared to normal cells . The compound can disrupt mitochondrial function, leading to cell death through apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
(2-Hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (2-Hydroxyethyl)triphenylphosphonium bromide, the additional carbon in the hydroxypropyl group can influence its reactivity and interaction with biological molecules .
Eigenschaften
CAS-Nummer |
3020-30-2 |
|---|---|
Molekularformel |
C21H22BrOP |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
2-hydroxypropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18,22H,17H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HFXNDQCITGJJIY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



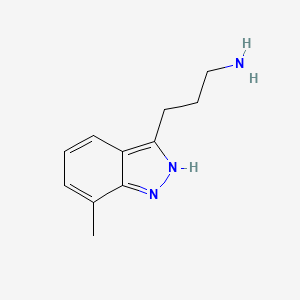
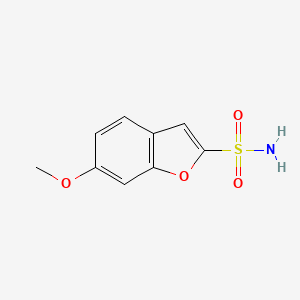
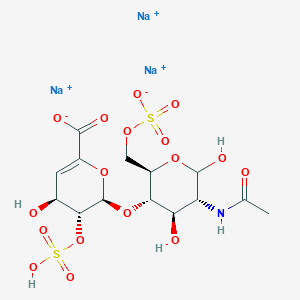
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)

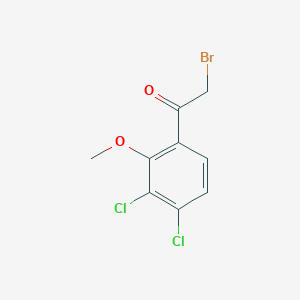
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)



